![molecular formula C19H28N2O3 B3946787 Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B3946787.png)
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
Overview
Description
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is an organic compound with the molecular formula C19H28N2O3 It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate typically involves multiple steps. One common method is the reaction of 3,5-dimethylphenyl isocyanate with an appropriate piperidine derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate: A closely related compound with a similar structure but different functional groups.
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-2-carboxylate: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may differ from those of its analogs.
Biological Activity
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is a common structural motif in various pharmacologically active substances. Its chemical formula can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies indicate that it may act as an inhibitor of gamma-aminobutyric acid (GABA) uptake, which is crucial for modulating neuronal excitability.
Inhibition of GABA Uptake
Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of GABA uptake inhibition. For instance, a study found that certain derivatives showed up to 496-fold higher inhibitory activity compared to the standard GABA uptake inhibitor, nipecotic acid .
Therapeutic Applications
The compound's potential therapeutic applications include:
- Anxiolytic Effects : By modulating GABAergic transmission, the compound may exhibit anxiolytic properties.
- Antidepressant Activity : Similar mechanisms are hypothesized for its role in alleviating depressive symptoms.
Case Study 1: GABA Uptake Inhibition
In a controlled study involving cultured cell lines expressing mouse GAT1 (GABA transporter), it was found that derivatives of the compound significantly inhibited GABA uptake. The most potent derivative exhibited an inhibition rate comparable to established drugs like tiagabine but with a better safety profile .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the aromatic substituents greatly influenced the biological activity of the compound. For instance, compounds with electron-donating groups on the aromatic ring showed enhanced inhibitory effects on GABA uptake .
Comparative Biological Activity Table
Compound Name | GABA Uptake Inhibition (fold increase) | Therapeutic Potential |
---|---|---|
Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-... | Up to 496 | Anxiolytic and Antidepressant |
Tiagabine | Reference standard | Anxiolytic |
Nipecotic Acid | 1 | Anxiolytic |
Properties
IUPAC Name |
ethyl 1-[3-(3,5-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-4-24-19(23)16-6-5-8-21(13-16)9-7-18(22)20-17-11-14(2)10-15(3)12-17/h10-12,16H,4-9,13H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVILRDKHULNENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803093 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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